molecular formula C15H18FN3O B7593720 2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole

2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole

Cat. No. B7593720
M. Wt: 275.32 g/mol
InChI Key: KRXPEHWZHYLIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is a member of the oxadiazole family, which is known for its diverse range of biological activities. In

Mechanism of Action

The mechanism of action of 2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and signaling pathways involved in cell proliferation and survival. It has also been suggested that this compound may induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole have been studied in various in vitro and in vivo models. It has been shown to exhibit cytotoxicity against various cancer cell lines and inhibit tumor growth in animal models. Additionally, this compound has been reported to exhibit antibacterial, antifungal, and antiviral activities.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole in lab experiments include its diverse range of biological activities and potential therapeutic applications. However, the limitations of using this compound include its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of 2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole. These include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Development of more efficient and cost-effective synthesis methods.
3. In vivo studies to evaluate the safety and efficacy of this compound.
4. Evaluation of the potential of this compound as a therapeutic agent for various diseases.
5. Development of analogs of this compound with improved biological activities and reduced toxicity.
Conclusion:
In conclusion, 2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound exhibits diverse biological activities and has been reported to exhibit cytotoxicity against various cancer cell lines, antibacterial, antifungal, and antiviral activities. However, further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of 2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole has been reported in the literature. The most common method involves the reaction of 4-fluorophenylacetic acid with 2-methyl-1,3-propanediol to form 4-(4-Fluorophenyl)-2-methyl-1,3-dioxolane-4-carboxylic acid. This intermediate is then reacted with hydrazine hydrate to form 2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole.

Scientific Research Applications

2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole has been studied for its potential therapeutic applications in various fields of medicine. It has been reported to exhibit antibacterial, antifungal, and antiviral activities. Additionally, this compound has been studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

2-[[4-(4-fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O/c1-10-7-13(12-3-5-14(16)6-4-12)8-19(10)9-15-18-17-11(2)20-15/h3-6,10,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXPEHWZHYLIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1CC2=NN=C(O2)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole

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